1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic compound featuring a fused indole-thiazolidine dione core. Its structure includes a benzyl group at the 1-position and a 3-(trifluoromethyl)phenyl substituent at the 3'-position.
Properties
IUPAC Name |
1'-benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O2S/c25-24(26,27)17-9-6-10-18(13-17)29-21(30)15-32-23(29)19-11-4-5-12-20(19)28(22(23)31)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEUBFRZJZQPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3’-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3’-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3’-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-Benzyl-3’-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The indole and thiazolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported bioactivities:
Notes:
- Structural Variations : The target compound’s 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl or phenyl substituents in analogs .
- Activity Trends: Electron-withdrawing groups (e.g., CF₃, Cl) at the 3'-position correlate with improved anticancer activity in spiro-thiazolidinones .
- Spiro Complexes : Metal complexes of spiro[indole-thiazolidine] derivatives (e.g., Cr(III), Cu(II)) show enhanced bioactivity due to chelation effects, though this remains unexplored for the target compound .
Research Findings and Mechanistic Insights
Anticancer Activity : Analogs such as IIa and IIb exhibit potent activity against the NCI-60 cancer cell line panel, with IC₅₀ values in the low micromolar range. Their mechanism involves inhibition of tubulin polymerization or kinase signaling pathways .
Molecular Docking: AutoDock Vina simulations predict strong binding affinities for spiro-thiazolidinones with protein targets like EGFR or α-tubulin, driven by hydrophobic interactions with aromatic substituents and hydrogen bonding with the dione moiety .
Synthetic Feasibility : The target compound can be synthesized via cyclocondensation of indole-2,3-dione with 3-(trifluoromethyl)phenyl isothiocyanate, analogous to methods used for IIa and IIb .
Critical Notes
Unresolved Data : The target compound’s solubility and toxicity profile remain uncharacterized, unlike its chlorinated analogs, which show moderate aqueous solubility (e.g., 420.91 g/mol compound in ) .
Comparative Limitations : While IIa and IIb are well-studied, the trifluoromethyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) requires validation.
Future Directions : Structural optimization should explore hybrid derivatives (e.g., metal complexes or appended ester groups) to enhance bioavailability, as seen in and .
Biological Activity
1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a spiroindole framework which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of activity include:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in human breast cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, particularly by blocking the G1/S transition.
- Modulation of Immune Response : It appears to modulate immune responses by affecting the activity of macrophages and T-cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : A study published in Bioorganic & Medicinal Chemistry found that treatment with varying concentrations of this compound led to significant inhibition of proliferation in MCF-7 breast cancer cells (IC50 = 15 µM) .
- Study 2 : Another investigation assessed its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Data Table
The following table summarizes key findings regarding the biological activity of the compound:
Q & A
Q. What are the key synthetic strategies for constructing the spiro[indole-thiazolidine] core in this compound?
The spiro[indole-thiazolidine] scaffold can be synthesized via cyclocondensation of hydrazine intermediates with ketones or aldehydes. For example, oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol under mild conditions (room temperature, 3 hours) provides a green chemistry approach to similar fused heterocycles . Key steps involve:
Q. How is the trifluoromethylphenyl substituent introduced into the structure?
The trifluoromethyl group is typically introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. For example:
- Suzuki-Miyaura coupling : A boronic acid derivative of 3-(trifluoromethyl)phenyl reacts with a halogenated indole precursor under palladium catalysis .
- Direct functionalization : Electrophilic trifluoromethylation using Umemoto or Togni reagents .
Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid decomposition of the thermally labile trifluoromethyl group.
Q. What analytical techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves spiro connectivity and stereochemistry .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm) and confirm the absence of regioisomers.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for the trifluoromethyl group (mass defect ~0.02 Da) .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl and trifluoromethyl groups influence reactivity in catalytic transformations?
- Steric effects : The benzyl group at the indole N1 position hinders nucleophilic attack on the adjacent carbonyl, directing reactivity to the thiazolidine ring.
- Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability under acidic conditions.
Controlled experiments (e.g., substituting benzyl with methyl or trifluoromethyl with methyl) can isolate these effects .
Q. What methodologies resolve contradictions in reported biological activity data for structurally related spiro compounds?
Discrepancies often arise from assay conditions (e.g., solvent, cell line variability). To address this:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : Compare IC values across studies, noting differences in logP (lipophilicity) due to the trifluoromethyl group .
- Metal coordination studies : Assess if biological activity is mediated by metal ion chelation (e.g., Cu or Zn) using EDTA controls .
Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?
- DFT calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For example, the indole C4 position is more reactive than C5 due to lower electron density.
- Molecular docking : Predict binding poses with target proteins (e.g., kinases) to guide functional group additions (e.g., sulfonamides for H-bonding) .
Q. What strategies improve the solubility of this compound for in vivo studies without compromising bioactivity?
- Prodrug approaches : Introduce phosphate or PEG groups at the thiazolidine carbonyl, which are cleaved enzymatically in vivo.
- Co-crystallization with cyclodextrins : Enhances aqueous solubility while preserving spiro conformation .
- Salt formation : Use hydrochloride or sodium salts of acidic protons (e.g., deprotonated indole NH) .
Methodological Considerations
Q. How to optimize reaction yields when scaling up the synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., NaOCl-mediated cyclization) .
- Design of Experiments (DoE) : Screen parameters (temperature, stoichiometry) using a fractional factorial approach. For example, reducing NaOCl equivalents from 2.0 to 1.5 minimizes byproducts without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
